N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It has emerged as a promising therapeutic agent for cancer treatment due to its ability to selectively target cancer cells with high levels of Pol I transcription.
Mechanism of Action
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide selectively inhibits Pol I transcription by binding to the DNA promoter region of the rRNA genes, preventing the formation of the transcription initiation complex. This results in the inhibition of ribosomal RNA synthesis and subsequent cell death.
Biochemical and Physiological Effects:
In addition to its effects on Pol I transcription, this compound has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. This compound has also been shown to induce senescence in cancer cells, which may contribute to its anticancer effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide is its ability to selectively target cancer cells with high levels of Pol I transcription, making it a promising therapeutic agent for cancer treatment. However, this compound has been shown to have limited efficacy in some cancer types, and its use may be limited by toxicity and off-target effects.
Future Directions
Future research on N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide will likely focus on identifying biomarkers that can predict response to treatment, as well as developing combination therapies that can enhance its anticancer effects. Additionally, further studies are needed to assess the safety and efficacy of this compound in clinical trials, particularly in combination with other anticancer agents.
Synthesis Methods
The synthesis of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide involves a multi-step process that includes the reaction of 7-hydroxy-4-methylcoumarin with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with cyclohexylamine and cyanogen bromide. The final step involves the reaction of the intermediate with acetic anhydride to produce this compound.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively target cancer cells with high levels of Pol I transcription, leading to inhibition of ribosomal RNA synthesis and subsequent cell death. This compound has demonstrated efficacy in preclinical models of multiple cancer types, including breast, ovarian, and pancreatic cancer.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-9-18(23)25-16-10-14(5-6-15(13)16)24-11-17(22)21-19(12-20)7-3-2-4-8-19/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXOGEOAMFCFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.